molecular formula C8H14ClNO2 B2439093 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride CAS No. 2253632-91-4

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Cat. No.: B2439093
CAS No.: 2253632-91-4
M. Wt: 191.66
InChI Key: BQNYGAGSPGDVFP-UHFFFAOYSA-N
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Description

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl and a molecular weight of 191.66 g/mol This compound is known for its unique bicyclic structure, which consists of a seven-membered ring fused to a three-membered ring

Preparation Methods

The synthesis of 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in modulating biological pathways and as a ligand for certain receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: This compound has a similar bicyclic structure but differs in the position of the amino group.

    2-Amino-2-norbornanecarboxylic acid: Another related compound with a similar core structure but different functional groups.

    N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: This compound features a protected amino group and is used in peptide synthesis.

The uniqueness of this compound lies in its specific structure and reactivity, making it valuable for various research and industrial applications.

Biological Activity

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, commonly referred to as ABH hydrochloride, is a bicyclic compound notable for its potential biological activities, particularly as an inhibitor of the L-type amino acid transporter 1 (LAT1). This compound is synthesized through various methods and exhibits significant implications in medicinal chemistry, particularly in cancer therapy and neurodegenerative diseases.

  • Molecular Formula : C8_8H14_{14}ClNO2_2
  • Molecular Weight : 191.66 g/mol
  • CAS Number : 2253632-91-4

Biological Activity Overview

ABH hydrochloride has been investigated for its role in inhibiting LAT1, which is crucial for amino acid transport across cell membranes. This inhibition can lead to various physiological effects, making it a candidate for therapeutic applications.

Key Biological Activities:

  • Inhibition of LAT1 :
    • ABH hydrochloride acts as a selective inhibitor of LAT1, which is implicated in tumor growth and metabolism.
    • Studies have shown that this compound can suppress the growth of cancer cells and induce apoptosis through caspase activation in various cancer cell lines, including KB, SAOS2, and C6 .
  • Effects on Neurodegenerative Diseases :
    • The compound has demonstrated potential in modulating responses related to L-dopa, suggesting possible applications in treating Parkinson's disease by influencing dopamine metabolism .
  • Impact on Insulin Secretion :
    • Research indicates that ABH hydrochloride may enhance glutamine oxidation and insulin secretion by activating mitochondrial enzymes like glutamate dehydrogenase .

Synthesis Methods

The synthesis of ABH hydrochloride has been explored through several approaches:

  • Stereoselective Synthesis : A method involving substrate-controlled α-carboxylation of norbornene monoester yields high diastereoselectivity, producing the desired amino acid derivatives efficiently .
  • Facile Synthetic Routes : Recent advancements have introduced new synthetic pathways that improve yield and selectivity for the desired stereoisomers of aminobicyclic compounds .

Case Studies and Research Findings

Several studies highlight the biological significance of ABH hydrochloride:

StudyFindings
Maechler et al. (2011)Demonstrated that BCH (another name for ABH) blocks amino acid transport and induces apoptosis in cancer cells .
Tocris BioscienceReported that ABH hydrochloride suppresses growth in cancer cell lines via caspase activation .
Recent Research (2023)Explored its potential as a γ-turn mimic in peptide synthesis, enhancing its applicability in drug design .

Properties

IUPAC Name

2-aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-6-3-5-1-2-8(6,4-5)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNYGAGSPGDVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CC2N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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